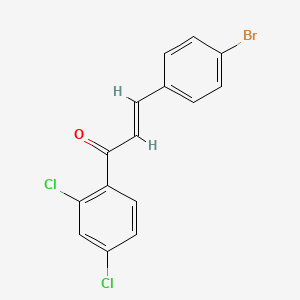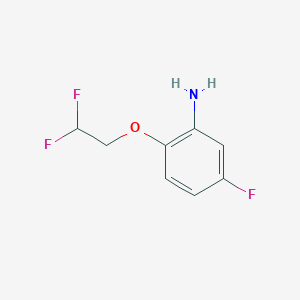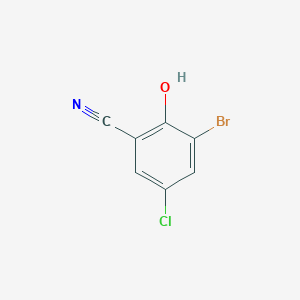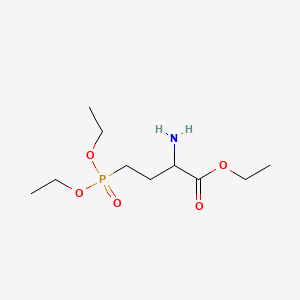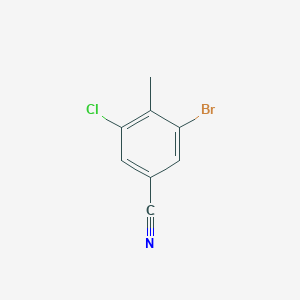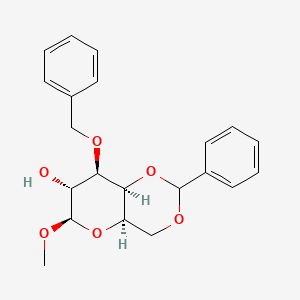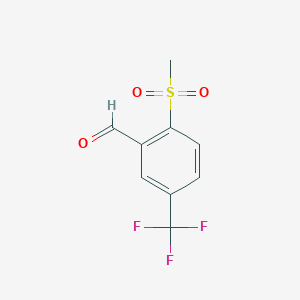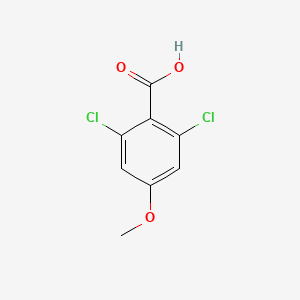![molecular formula C9H7N5 B3043923 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole CAS No. 952518-97-7](/img/structure/B3043923.png)
4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole
Vue d'ensemble
Description
“4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole” is an organic compound . It is known as Ruxolitinib , which is a selective Janus tyrosine kinase (JAK1 and JAK2) inhibitor used for the treatment of myeloproliferative tumors and psoriasis .
Synthesis Analysis
The synthesis of this compound involves a series of steps. For instance, a series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields . The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It involves a pyrimidine-fused heterocycle at position 4 of the pyrazole . The structure also includes a piperidine and a lipophilic substituent .Chemical Reactions Analysis
The compound exhibits excellent FLT3 and CDK inhibition and antiproliferative activities . The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Physical And Chemical Properties Analysis
The compound, also known as Ruxolitinib, has a molecular formula of C17H18N6 and a molecular weight of 306.37 . It has a density of 1.40 and a melting point of 84-89°C .Applications De Recherche Scientifique
Anti-Inflammatory Activity
A study by Mohamed, Kamel, and El-hameed (2013) investigated novel pyrrolo[2,3-d]pyrimidine derivatives for their anti-inflammatory activities. They synthesized a series of these compounds, including derivatives of 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole. Some compounds demonstrated significant anti-inflammatory activities, suggesting potential applications in treating inflammation-related conditions (Mohamed, Kamel, & El-hameed, 2013).
Pharmacokinetics and Metabolism in Humans
Shilling et al. (2010) explored the metabolism, excretion, and pharmacokinetics of INCB018424, a compound structurally related to this compound, in humans. This study provides insights into how compounds with similar structures are processed in the human body, which is crucial for drug development and therapeutic applications (Shilling et al., 2010).
Antimicrobial Activity
El-sayed et al. (2017) synthesized a series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, including compounds related to this compound, and evaluated their antimicrobial activities. Some of these compounds showed moderate to outstanding antimicrobial activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (El-sayed, Ibrahim, Soltan, & Abo-Kul, 2017).
Antiviral Agents against Zika Virus
Soto-Acosta et al. (2021) identified 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs, including molecules similar to this compound, as promising antiviral agents against Zika and dengue viruses. These compounds offer a new approach in the design of small molecules for combating flaviviruses, a significant group of human pathogens (Soto-Acosta, Jung, Qiu, Wilson, Geraghty, & Chen, 2021).
Anticancer Agents
Abdelhamid et al. (2016) synthesized new compounds including 4-substituted-5-(substituted diazenyl)thiazoles and pyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(7H)-ones, structurally related to this compound. These compounds were evaluated for their antitumor activity, with many showing moderate to high anticancer activity, indicating their potential as anticancer agents (Abdelhamid, Gomha, Abdelriheem, & Kandeel, 2016).
Mécanisme D'action
Target of Action
The primary target of the compound 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole, also known as 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, is Protein Kinase B (PKB or Akt) . PKB is an essential component of intracellular signaling pathways that regulate growth and survival .
Mode of Action
The compound acts as a selective, orally active inhibitor of PKB . It competes with ATP, providing nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . The compound’s interaction with PKB leads to the modulation of biomarkers of signaling through PKB in vivo .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This compound’s interaction with PKB disrupts this pathway, affecting several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
While the compound is active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could have potential as an antitumor agent.
Safety and Hazards
The toxicity and hazards of the compound are relatively low, but careful handling is still required . When using it in a laboratory environment, appropriate personal protective equipment such as gloves, goggles, and lab coats should be worn . It’s important to avoid inhalation, ingestion, and skin contact .
Analyse Biochimique
Biochemical Properties
The compound 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole has been found to interact with several enzymes and proteins. It has been identified as a potent and selective inhibitor of Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival . The compound exerts its effects through ATP-competitive inhibition, demonstrating nanomolar potency and up to 150-fold selectivity for PKB over the closely related kinase PKA .
Cellular Effects
In cellular assays, this compound has shown to influence cell function by modulating signaling pathways. It has been observed to inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses . The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism is likely linked to its inhibitory effects on PKB .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. As an ATP-competitive inhibitor, it binds to the ATP-binding site of PKB, preventing the phosphorylation and activation of downstream targets .
Dosage Effects in Animal Models
Related compounds have been tested in animal models, where they demonstrated tumor regression at certain doses .
Metabolic Pathways
Given its inhibitory effects on PKB, it may influence pathways regulated by this kinase .
Propriétés
IUPAC Name |
4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c1-2-10-9-7(1)8(11-5-12-9)6-3-13-14-4-6/h1-5H,(H,13,14)(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZDJXVOWLWXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)C3=CNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952518-97-7 | |
| Record name | 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6E6DS58KR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



